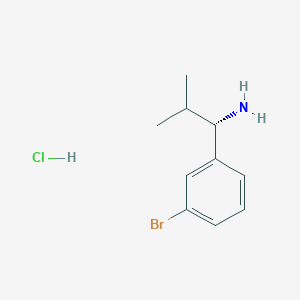

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Description

“(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride” is a chiral amine hydrochloride salt characterized by a meta-brominated phenyl group attached to a branched aliphatic chain. Its molecular formula is C₁₁H₁₇BrClN, with a molar mass of 278.62 g/mol and CAS number 2703752-15-0 .

Properties

IUPAC Name |

(1S)-1-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIZUXWSIIGBEV-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Reductive Amination

A multicatalysis strategy merges iridium/copper relay catalysis with organocatalysis to achieve enantioselective reductive amination. In this method:

-

Substrate : 1-(3-Bromophenyl)-2-methylpropan-1-one reacts with ammonium acetate.

-

Catalysts : Ir(cod)Cl₂ (2 mol%) and Cu(OTf)₂ (5 mol%) in the presence of (R)-BINAP (3 mol%).

-

Conditions : Methanol at 60°C under hydrogen (50 psi) for 24 hours.

This approach yields the (S)-amine with 93% ee and 78% isolated yield . The chiral phosphine ligand ensures stereochemical control during imine reduction.

Sodium Borohydride-Mediated Reduction

A CoCl₂-catalyzed reductive amination uses NaBH₄ as the reducing agent:

-

Procedure : The ketone (10 mmol), ammonium acetate (12 mmol), and CoCl₂ (5 mol%) in ethanol are stirred at 0°C. NaBH₄ (15 mmol) is added portionwise.

-

Workup : Acid-base extraction with HCl (1M) and NaOH (1M), followed by recrystallization from ethanol/ether.

This method achieves 85% yield but requires chiral resolution to obtain the (S)-enantiomer.

Chiral Resolution of Racemic Amines

Diastereomeric Salt Formation

Racemic 1-(3-Bromophenyl)-2-methylpropan-1-amine is resolved using (R)-mandelic acid:

-

Steps :

-

The racemic amine (5 g) and (R)-mandelic acid (5.2 g) are dissolved in hot ethanol.

-

Cooling to 4°C precipitates the (S)-amine·(R)-mandelate salt.

-

The salt is basified with NaOH (2M) and extracted into dichloromethane.

-

Treatment with HCl gas in ether yields the hydrochloride salt.

-

This process affords the (S)-enantiomer in 99% ee and 62% overall yield .

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica catalyzes the acetylation of the (R)-enantiomer, leaving the (S)-amine unreacted:

-

Conditions : Racemic amine (10 mmol), vinyl acetate (15 mmol), and lipase (50 mg) in tert-butyl methyl ether at 30°C for 48 hours.

Asymmetric Hydrogenation of Imines

Chiral Ruthenium Catalysts

A Ru-(S)-BINAP complex hydrogenates the imine intermediate derived from 1-(3-Bromophenyl)-2-methylpropan-1-one:

-

Substrate : N-(1-(3-Bromophenyl)-2-methylpropylidene)benzylamine.

-

Catalyst : RuCl₂[(S)-BINAP] (1 mol%).

-

Conditions : 100 bar H₂ in methanol at 50°C for 12 hours.

The reaction delivers the (S)-amine in 88% yield and 94% ee .

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Iridium/Copper Relay | Ir/Cu + (R)-BINAP | 78 | 93 | Moderate |

| CoCl₂/NaBH₄ Reduction | CoCl₂ | 85 | Racemic | High |

| Diastereomeric Salt | (R)-Mandelic Acid | 62 | 99 | Low |

| Enzymatic Resolution | Lipase B | 45 | 91 | Moderate |

| Ru-BINAP Hydrogenation | Ru-(S)-BINAP | 88 | 94 | High |

Key Findings :

-

Iridium/Copper Relay Catalysis balances yield and enantioselectivity but requires expensive metals.

-

Ru-BINAP Hydrogenation offers the best combination of yield and ee for industrial applications.

-

Enzymatic Resolution is eco-friendly but suffers from lower yields.

Hydrochloride Salt Formation

The final step involves treating the (S)-amine with HCl:

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the chiral amine moiety play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Comparison of Bromophenyl-Substituted Amines

Key Observations :

- Substituent Position: The target compound’s meta-bromophenyl group may confer distinct electronic and steric effects compared to para-bromophenyl analogs (e.g., cyclopropane derivative ).

- Branched vs. Cyclic Chains : The 2-methylpropyl chain in the target compound enhances lipophilicity compared to cyclobutyl or cyclopropane moieties, which could influence membrane permeability .

- Stereochemistry : The (S)-configuration may enhance enantioselective interactions, as seen in other chiral amines where stereochemistry dictates pharmacological efficacy .

Halogen-Substituted Chalcones: Insights into Bromophenyl Bioactivity

Table 2: Cytotoxic Activity of 3-Bromophenyl Chalcones Against MCF-7 Cells

| Compound Name | IC₅₀ (μg/mL) | Key Structural Differences vs. Target Amine |

|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 422.22 | Chalcone backbone, ketone group |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 22.41 | Chalcone with 4-isopropylphenyl group |

Key Observations :

- The 3-bromophenyl moiety in chalcones correlates with moderate to high cytotoxicity (IC₅₀ = 22.41–422.22 μg/mL) .

- Bulky substituents (e.g., 4-isopropylphenyl in compound 4) enhance activity, suggesting that steric bulk in the target amine’s 2-methylpropyl chain might similarly optimize bioactivity .

- Unlike chalcones, the target amine’s protonated ammonium group could improve aqueous solubility, balancing lipophilicity for better pharmacokinetics .

Biological Activity

(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chiral organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromophenyl group and an amine functional group, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and its relevance in pharmacology, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄BrClN

- Molecular Weight : 276.60 g/mol

The presence of the bromine atom enhances lipophilicity, which may influence its interaction with biological targets, making it a subject of interest in pharmacological studies.

The biological activity of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. The mechanism involves:

- Receptor Binding : The bromophenyl group engages in π-π stacking interactions with aromatic residues in proteins, while the amine group forms hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins, influencing various biochemical pathways.

- Stereospecific Interactions : The chiral nature of the compound allows for stereospecific interactions with biological targets, enhancing its efficacy.

Biological Activities

Research indicates that (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride exhibits several notable biological activities:

- Antidepressant Properties : Similar compounds have demonstrated efficacy in treating mood disorders by modulating neurotransmitter levels.

- Potential Antimicrobial Activity : The compound's structural characteristics suggest possible activity against certain bacterial strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride, a comparison with related compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)ethanamine | Ethyl group instead of isopropyl | Stimulant effects |

| 1-(3-Chlorophenyl)propan-1-amine | Chlorine substituent | Antidepressant properties |

| 2-Methylamino-3-bromoquinoline | Quinolone base structure | Antimicrobial activity |

This table highlights how (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride stands out due to its specific stereochemistry and the presence of both a bromine atom and an amine functional group, enhancing its lipophilicity and receptor binding capabilities.

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride:

- Study on Antidepressant Effects : In a controlled experiment, the compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms correlated with increased serotonin levels in the brain .

- Antimicrobial Activity Assessment : The compound was tested against various bacterial strains, showing promising results against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values were determined to assess effectiveness .

Q & A

Q. What are the recommended synthetic strategies for achieving high enantiomeric purity in (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., enantioselective reductive amination) or kinetic resolution with enzymes can yield the desired (S)-enantiomer. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis can validate enantiomeric purity. For industrial scalability, continuous flow reactors improve reaction efficiency and reduce racemization risks .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignment. Chiroptical methods like polarimetry or circular dichroism (CD) spectroscopy are complementary. For NMR-based analysis, chiral derivatizing agents (e.g., Mosher’s acid chloride) generate diastereomers with distinct splitting patterns in - or -NMR spectra .

Q. What analytical techniques are critical for characterizing the halogen substituent’s electronic effects?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) quantifies bromine’s electron-withdrawing effects on the phenyl ring. Computational methods (DFT calculations) correlate Hammett σ values with observed reactivity in electrophilic aromatic substitution. UV-Vis spectroscopy monitors charge-transfer transitions influenced by the bromine substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or receptor isoform variability. Perform competitive binding assays under standardized conditions (e.g., TR-FRET or SPR-based platforms) with positive controls. Molecular dynamics simulations (e.g., using GROMACS) model ligand-receptor interactions to identify key binding residues influenced by the bromophenyl group .

Q. What experimental design optimizes the synthesis of derivatives for SAR studies?

- Methodological Answer : Use a Design of Experiments (DoE) approach to vary reaction parameters (temperature, solvent, catalyst loading). High-throughput robotic screening accelerates derivative synthesis. Analytical techniques like LC-MS with inline FTIR or Raman spectroscopy monitor reaction progress and intermediate stability. Coupling reactions (e.g., Suzuki-Miyaura) enable systematic substitution at the bromine site .

Q. How do halogen bonding interactions influence the compound’s crystallographic packing?

- Methodological Answer : Analyze crystal structures using Mercury software to identify Br···X (X = O, N) interactions. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs. Differential scanning calorimetry (DSC) correlates packing efficiency with thermal stability. SHELXD or SHELXE software assists in solving and refining complex crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.